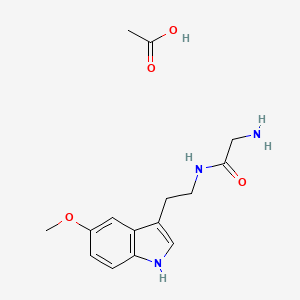

Glycyl-5-methoxytryptamine acetate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

5257-28-3 |

|---|---|

Molecular Formula |

C15H21N3O4 |

Molecular Weight |

307.34 g/mol |

IUPAC Name |

acetic acid;2-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |

InChI |

InChI=1S/C13H17N3O2.C2H4O2/c1-18-10-2-3-12-11(6-10)9(8-16-12)4-5-15-13(17)7-14;1-2(3)4/h2-3,6,8,16H,4-5,7,14H2,1H3,(H,15,17);1H3,(H,3,4) |

InChI Key |

ZVEUEADHKFLNSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation

Synthetic Pathways for Glycyl-5-methoxytryptamine Acetate (B1210297)

The synthesis of glycyl-5-methoxytryptamine acetate can be approached through several methodologies, including direct modification of its core structure or building it from precursor molecules.

A primary method for synthesizing the target compound involves the direct attachment of a glycyl group to the primary amine of 5-methoxytryptamine (B125070). This is typically achieved through an acylation reaction. For instance, 5-methoxytryptamine hydrochloride can be dissolved in a suitable solvent like pyridine, followed by the addition of an acetylating agent such as acetic anhydride. ic.ac.uk This reaction is often left to proceed overnight at room temperature. ic.ac.uk The resulting product is then worked up through a series of extraction and purification steps to isolate the desired N-acetylated compound. ic.ac.uk

The synthesis of related tryptamine (B22526) derivatives provides insight into potential pathways for producing glycyl-5-methoxytryptamine. For example, the synthesis of N-acetyl-5-methoxytryptamine (melatonin) has been achieved through a one-pot reaction involving 4-methoxyphenylhydrazine hydrochloride and 4-aminobutyraldehyde dimethylacetal in a mixed solvent system. sci-hub.se This suggests that similar strategies, potentially substituting the acetyl group with a glycyl moiety at the appropriate step, could be viable.

Another analogous approach is the Speeter–Anthony tryptamine synthesis, a widely cited method for preparing various substituted tryptamines. nih.gov This pathway has been successfully employed for the large-scale synthesis of related compounds like psilocin and has been considered for the production of 5-MeO-DMT. nih.gov

The availability of the precursor, 5-methoxytryptamine, is crucial. One common method for its synthesis starts with 5-hydroxytryptamine hydrochloride. google.com This process involves an initial acetylation of the hydroxyl group, followed by methylation to yield N-acetyl-5-methoxytryptamine. google.com Subsequent removal of the acetyl group would then yield 5-methoxytryptamine.

Alternative syntheses of 5-methoxytryptamine have been reported starting from different precursors. For example, it can be synthesized from 3-(2-iodoethyl)-5-methoxyindole through reaction with 1-methyl-benzylamine followed by catalytic debenzylation. chemicalbook.com Another route begins with 5-methoxyindole, which is acylated and then subjected to a series of reactions to produce 5-methoxytryptamine. google.com

The synthesis of 5-methoxytryptamine hydrochloride has also been achieved from 2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one through a multi-step reaction involving potassium hydroxide (B78521) in ethanol (B145695) followed by treatment with aqueous hydrochloric acid. chemicalbook.com

Optimizing reaction conditions is key to maximizing the yield and purity of the final product. Factors such as reaction temperature, solvent choice, and catalyst concentration can significantly impact the outcome of the synthesis. For instance, in the synthesis of N-acetyl-5-methoxytryptamine from 5-hydroxytryptamine hydrochloride, controlling the pH during the neutralization and washing steps is important. google.com

Structural Characterization and Confirmation

Once synthesized, the precise molecular structure of this compound must be confirmed through various analytical methods.

The molecular formula for glycyl-5-methoxytryptamine is C13H17N3O2. uni.lunih.gov This formula corresponds to a monoisotopic mass of 247.132076794 g/mol . nih.gov Mass spectrometry is a key technique used to verify this mass. The predicted monoisotopic mass for the protonated molecule [M+H]+ is 248.13936 Da. uni.lu

Table 1: Key Properties of Glycyl-5-methoxytryptamine

| Property | Value | Source |

| Molecular Formula | C13H17N3O2 | uni.lunih.gov |

| Monoisotopic Mass | 247.132076794 g/mol | nih.gov |

| Predicted [M+H]+ | 248.13936 Da | uni.lu |

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 5-Methoxytryptamine, both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR spectra of 5-Methoxytryptamine typically exhibit distinct signals corresponding to the aromatic protons on the indole (B1671886) ring, the methylene (B1212753) protons of the ethylamine (B1201723) side chain, the amine protons, and the methoxy (B1213986) group protons. The chemical shifts, splitting patterns, and integration of these signals allow for the precise assignment of each proton in the molecule. nih.govhmdb.ca

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are also employed to correlate the ¹H and ¹³C signals, providing unambiguous assignments of the carbon skeleton. nih.govhmdb.ca

Table 1: Representative ¹H NMR Spectral Data for 5-Methoxytryptamine

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | 7.22 | d |

| H-7 | 7.03 | d |

| H-2 | 6.99 | s |

| H-6 | 6.83 | dd |

| -OCH₃ | 3.86 | s |

| -CH₂-CH₂-NH₂ | 3.14 | t |

| -CH₂-CH₂-NH₂ | 3.01 | t |

Data sourced from publicly available spectral databases. Solvent: D₂O. hmdb.ca

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For 5-Methoxytryptamine, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. nih.govnih.gov

In GC-MS analysis, 5-Methoxytryptamine is often derivatized to increase its volatility. The resulting mass spectrum shows a molecular ion peak corresponding to the derivatized compound and a series of fragment ions. nih.gov The fragmentation pattern is characteristic of the tryptamine structure and allows for its unambiguous identification. nih.govresearchgate.net Electron ionization (EI) mass spectra of underivatized 5-Methoxytryptamine typically show a prominent molecular ion peak at m/z 190, corresponding to its molecular weight. nist.govchemicalbook.com

Table 2: Key Mass Spectrometry Data for 5-Methoxytryptamine

| Technique | Ion/Fragment (m/z) | Significance |

|---|---|---|

| GC-MS (PFP derivative) | 482 | Molecular Ion of Pentafluoropropionyl derivative |

| GC-MS (PFP derivative) | 319, 306 | Characteristic Fragment Ions |

| EI-MS | 190 | Molecular Ion (M⁺) |

| EI-MS | 131, 130, 103 | Indole-related Fragment Ions |

Data compiled from various sources. nih.govresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-Methoxytryptamine displays characteristic absorption bands that confirm the presence of its key functional groups. nih.govchemicalbook.com

The spectrum will show N-H stretching vibrations for the primary amine and the indole amine, C-H stretching for the aromatic and aliphatic portions, C=C stretching for the aromatic ring, and C-O stretching for the methoxy ether group.

Table 3: Characteristic IR Absorption Bands for 5-Methoxytryptamine

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Indole) | ~3400 | Stretch |

| N-H (Amine) | ~3300-3400 | Stretch |

| C-H (Aromatic) | ~3000-3100 | Stretch |

| C-H (Aliphatic) | ~2850-2950 | Stretch |

| C=C (Aromatic) | ~1450-1600 | Stretch |

| C-O (Ether) | ~1030-1250 | Stretch |

Typical ranges for the indicated functional groups.

X-ray Crystallography and Molecular Conformation (for 5-Methoxytryptamine)

In these structures, the indole unit is nearly planar. iucr.org The methoxy group is typically found to be slightly out of the plane of the indole ring. iucr.org The ethylamine side chain adopts a conformation that is turned away from the plane of the indole ring. iucr.org The molecules in the crystal lattice are often linked by hydrogen bonds involving the amine groups. iucr.orgiucr.org This structural information is crucial for understanding how these molecules might interact with biological targets.

Isomeric Considerations and Purity Assessment

For this compound, ensuring isomeric purity is critical. Positional isomers, where the methoxy group is at a different position on the indole ring (e.g., 4-methoxy, 6-methoxy, or 7-methoxy), are potential impurities that can arise during the synthesis of the 5-methoxytryptamine precursor.

Analytical techniques such as NMR and MS are highly effective in differentiating between these isomers. researchgate.net In NMR, the substitution pattern on the aromatic ring gives rise to unique chemical shifts and coupling constants for the aromatic protons, allowing for unambiguous identification of the 5-methoxy substitution. researchgate.net Mass spectrometry can also distinguish isomers through subtle differences in their fragmentation patterns. researchgate.net

Purity assessment is typically performed using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques separate the target compound from any impurities, starting materials, or by-products. The purity is then quantified by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Molecular and Cellular Pharmacology Preclinical Investigations

Receptor Binding Profiles and Affinities

The interaction of a compound with various receptors and its binding strength, or affinity, are crucial determinants of its pharmacological effects. This is typically quantified using binding assays to determine the dissociation constant (Ki) and functional assays to measure the half-maximal effective concentration (EC50).

Tryptamine-based compounds are well-known for their interaction with a variety of serotonin (B10506) (5-HT) receptor subtypes. Research on psilocybin analogs, which are structurally related to tryptamines, has demonstrated that these compounds target multiple serotonin receptors. It is hypothesized that Glycyl-5-methoxytryptamine acetate (B1210297) would also exhibit agonist activity at several 5-HT receptor subtypes. The parent compound, 5-MeO-T, is a non-selective serotonin receptor agonist. Studies on the analog 5-methoxytryptamine (B125070) have shown its involvement with peripheral 5-HT2A receptors.

Analogs of 5-MeO-DMT, a related tryptamine (B22526), have been shown to bind with high affinity to multiple targets, including potent effects at both 5-HT1A and 5-HT2A receptors. The interaction with both 5-HT1A and 5-HT2A receptors is a common feature of many tryptamines and is believed to be central to their pharmacological effects. For instance, the activation of 5-HT1A receptors can modulate the effects mediated by 5-HT2A receptors. While specific data for Glycyl-5-methoxytryptamine acetate is not available, it is plausible that it would also display a significant affinity for these two receptor subtypes.

Binding assays are essential for characterizing the affinity of a compound for a specific receptor, with the Ki value representing the concentration of the ligand at which 50% of the receptors are occupied. The EC50 value indicates the concentration of a drug that gives half of the maximal response. For many bioactive molecules, Ki and Kd (dissociation constant) values are very low, indicating high potency.

While specific Ki and EC50 values for this compound are not documented in the available literature, data for related compounds can provide a comparative context.

Interactive Table: Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of Related Tryptamine Compounds

| Compound | Receptor | Ki (nM) | EC50 (nM) | Reference |

| 5-MeO-DMT | 5-HT1A | - | - | |

| 5-MeO-DMT | 5-HT2A | - | 3.87 | |

| Dimethyltryptamine (DMT) | 5-HT2A | - | 38.3 | |

| 5-Methoxytryptamine (5-MeO-T) | 5-HT2A | - | 0.503 |

Note: A lower Ki or EC50 value indicates a higher binding affinity or potency, respectively. Data for this compound is not currently available.

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. The general methodology for studying interactions with nuclear receptors involves assessing the ligand's ability to bind to the receptor's ligand-binding domain (LBD) and subsequently modulate gene transcription. Techniques such as hydrogen/deuterium exchange (HDX) mass spectrometry can be used to monitor the conformational changes in the receptor upon ligand binding. While there is no specific evidence to suggest that this compound interacts with nuclear receptors, this remains a theoretical possibility that would require experimental investigation.

Serotonin Receptor Subtype Agonism (5-HT1, 5-HT2, 5-HT4, 5-HT6, 5-HT7)

Intracellular Signaling Pathway Modulation

Upon binding to a receptor, a compound can trigger a cascade of intracellular events known as a signaling pathway. For G protein-coupled receptors like the serotonin receptors, agonist binding typically leads to the activation of second messenger systems. These can include the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels or the mobilization of intracellular calcium. These signaling cascades ultimately lead to changes in gene expression and cellular function. The specific intracellular signaling pathways modulated by this compound would depend on the specific receptor subtypes it activates and the cellular context.

G Protein-Coupled Receptor (GPCR) Signaling Transduction

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. nih.govnih.gov They respond to a variety of external signals, including neurotransmitters and hormones, by activating intracellular signaling pathways. nih.govkhanacademy.org The process begins when a ligand binds to the GPCR, causing a conformational change that activates an associated heterotrimeric G protein. nih.govyoutube.com This activation leads to the dissociation of the G protein's α subunit from the βγ complex, both of which can then modulate the activity of downstream effector proteins. youtube.com

5-MT, the active metabolite of this compound, is a potent agonist at various serotonin (5-HT) receptors, many of which are GPCRs. wikipedia.orgnih.gov Its interaction with these receptors initiates a cascade of intracellular events. For instance, psychedelic compounds like 5-MT are known to mediate their effects through serotonin receptors, particularly the 5-HT₂A receptor. nih.gov However, the role of the 5-HT₁A receptor in the behavioral effects of tryptamines like 5-MT is also significant. nih.gov The binding of 5-MT to these receptors triggers downstream signaling that ultimately alters cellular function.

Adenylyl Cyclase Coupling

One of the key downstream effectors of GPCR signaling is adenylyl cyclase, an enzyme responsible for converting ATP into cyclic AMP (cAMP), a crucial second messenger. nih.govyoutube.com The coupling of GPCRs to adenylyl cyclase can be either stimulatory (via Gs proteins) or inhibitory (via Gi proteins). khanacademy.org

Research has shown that certain 5-HT receptors, upon activation by agonists like 5-MT, are positively coupled to adenylyl cyclase. taylorandfrancis.com For example, a novel 5-HT receptor identified in guinea pig myenteric ganglia demonstrated activation by 5-methoxytryptamine, leading to an increase in cAMP levels. taylorandfrancis.com This indicates that at least some of the physiological effects of 5-MT are mediated through the Gs-adenylyl cyclase-cAMP pathway. The nine different membrane-anchored adenylyl cyclase isoforms (AC1-9) in mammals are stimulated by the heterotrimeric G protein, Gαs, but their response to Gβγ regulation is isoform specific. nih.gov

Downstream Signaling Cascades

The activation of adenylyl cyclase and the subsequent production of cAMP initiate a cascade of downstream signaling events. cAMP primarily acts by activating Protein Kinase A (PKA). nih.gov PKA, in turn, phosphorylates various target proteins, including transcription factors, enzymes, and ion channels, thereby modulating their activity and leading to a cellular response. nih.govyoutube.com

In addition to the cAMP pathway, GPCRs can also signal through other pathways. For instance, activation of Gq proteins leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). youtube.com IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). youtube.com These pathways are also implicated in the actions of serotonin receptor agonists.

Exploration of Specific Metabolic Pathways

HIF-1: The Hypoxia-Inducible Factor 1 (HIF-1) pathway is a critical regulator of cellular adaptation to low oxygen conditions. nih.gov HIF-1 enhances the expression of genes involved in glucose metabolism and reduces oxygen consumption, thereby decreasing the cell's reliance on oxygen for energy production. nih.gov While direct studies linking this compound or 5-MT to the HIF-1 pathway are limited, the metabolic alterations induced by this pathway are of interest in understanding the broader physiological context of 5-MT's actions.

Pyrimidine (B1678525) Metabolism: Pyrimidine synthesis is an essential metabolic pathway for the creation of DNA and RNA. youtube.comyoutube.com The process involves a series of enzymatic steps, starting with the synthesis of carbamoyl (B1232498) phosphate. youtube.com While there is no direct evidence to suggest that this compound or 5-MT directly interacts with the pyrimidine synthesis pathway, understanding this fundamental cellular process is important in the broader context of cellular metabolism.

Enzymatic Interactions and Metabolism

The metabolic fate of 5-MT, the active form of this compound, is primarily determined by its interactions with two key enzyme systems: Monoamine Oxidase (MAO) and Cytochrome P450 (CYP).

Monoamine Oxidase (MAO) Metabolism (MAO-A and MAO-B)

Monoamine oxidase is a family of enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin and dopamine (B1211576). wikipedia.orgyoutube.com There are two main isoforms of MAO: MAO-A and MAO-B. wikipedia.org

Preclinical studies have definitively shown that 5-MT is a substrate for MAO. wikipedia.orgnih.govnih.gov Specifically, MAO-A is the primary enzyme responsible for the deamination of 5-MT. wikipedia.orgnih.govnih.gov Inhibition of MAO-A leads to a significant increase in the levels of 5-MT. wikipedia.orgnih.gov While MAO-B also metabolizes 5-MT, its contribution is much less significant compared to MAO-A. wikipedia.org The deamination of 5-MT by MAO results in the formation of 5-methoxyindole-3-acetic acid (5-MIAA). wikipedia.org

| Enzyme | Role in 5-MT Metabolism | Effect of Inhibition |

| MAO-A | Primary enzyme for deamination. wikipedia.orgnih.govnih.gov | Significant increase in 5-MT levels. wikipedia.orgnih.gov |

| MAO-B | Minor role in deamination. wikipedia.org | Less significant increase in 5-MT levels compared to MAO-A inhibition. wikipedia.org |

Cytochrome P450 (CYP) Metabolism (CYP2D6-mediated O-demethylation of 5-MT)

The Cytochrome P450 system is a superfamily of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds. nih.gov A specific isoform, CYP2D6, plays a crucial role in the metabolism of 5-MT. taylorandfrancis.comnih.govnih.govmdpi.com

CYP2D6 catalyzes the O-demethylation of 5-MT to produce serotonin (5-hydroxytryptamine). taylorandfrancis.comnih.govmdpi.com This is considered an alternative pathway for serotonin synthesis. mdpi.com Studies using human liver microsomes and recombinant CYP enzymes have confirmed that CYP2D6 is highly efficient in this conversion. taylorandfrancis.comebi.ac.uk In fact, human CYP2D6 is more efficient at this reaction than the corresponding rat CYP2D isoforms. taylorandfrancis.com This metabolic pathway highlights a significant interaction between 5-MT and the serotonergic system, as it directly contributes to the pool of this important neurotransmitter.

| Enzyme | Metabolic Reaction | Product | Significance |

| CYP2D6 | O-demethylation of 5-MT. taylorandfrancis.comnih.govnih.govmdpi.com | Serotonin (5-Hydroxytryptamine). taylorandfrancis.comnih.govmdpi.com | Alternative pathway for serotonin synthesis. mdpi.com |

Deacetylation Processes (Melatonin to 5-Methoxytryptamine)

The metabolic journey of indoleamines within the body involves a series of enzymatic transformations. One such transformation is the conversion of melatonin (B1676174) (N-acetyl-5-methoxytryptamine) back to its precursor, 5-methoxytryptamine (5-MT), through a process known as deacetylation. This reaction represents a minor but significant pathway in melatonin metabolism. nih.gov

The primary enzyme responsible for this conversion is arylacetamide deacetylase (AADAC), a versatile enzyme found in several mammalian tissues, including the liver, gastrointestinal tract, and brain. nih.gov In vitro studies have confirmed that recombinant AADAC from both humans and rodents can effectively deacetylate melatonin to yield 5-methoxytryptamine. nih.gov Notably, human AADAC exhibits significantly higher activity in this process compared to its rodent counterpart. nih.gov

Research conducted on rat tissues has shown that this deacetylation primarily occurs in the liver, while similar activity could not be demonstrated in the brain under the same experimental conditions. nih.gov The process is sensitive to inhibitors; for instance, the compound eserine has been shown to potently inhibit the AADAC-mediated deacetylation of melatonin. nih.gov Once formed, the resulting 5-methoxytryptamine is typically subject to rapid further metabolism, primarily through deamination by monoamine oxidase (MAO). nih.govwikipedia.org

In some vertebrates, such as the iguanid lizard, melatonin deacetylase activity has been identified not only in the eye but also with high specific activity in the pineal gland and other brain regions, suggesting a potential role for this pathway in the local catabolism of melatonin. nih.gov While the classic synthesis pathway of melatonin from serotonin is well-established, the deacetylation of melatonin to 5-MT represents an alternative route that contributes to the complex lifecycle of these neuroactive compounds. wikipedia.org

Enzyme Activity and Kinetic Studies (e.g., Km, Vmax for 5-MT)

The pharmacological and metabolic profile of 5-methoxytryptamine (5-MT) is largely defined by its interactions with various enzymes and receptors. Kinetic studies, which measure parameters like the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), are crucial for understanding the efficiency and affinity of these interactions.

Metabolism by Monoamine Oxidase (MAO): 5-MT is predominantly metabolized through oxidative deamination catalyzed by monoamine oxidase (MAO), with a strong preference for the MAO-A isoform. wikipedia.org This rapid metabolism is a key reason for its oral inactivity in humans. wikipedia.org While specific Kₘ and Vₘₐₓ values for the interaction between human MAO-A and 5-MT are not readily available in the cited literature, studies on the closely related substrate 5-hydroxytryptamine (serotonin) provide a useful proxy. For rat brain MAO-A, the Kₘ value for serotonin was determined to be 178 µM with a Vₘₐₓ of 0.73 nmol/mg protein/min. nih.gov The critical role of MAO-A in 5-MT clearance is highlighted by studies where co-administration of an MAO-A inhibitor, harmaline, led to a significant increase in the systemic exposure (AUC) to 5-MT in mice. nih.gov

Interaction with Serotonin Receptors: Beyond its role as a metabolic substrate, 5-MT is a highly potent agonist at various serotonin (5-HT) receptors, which is central to its biological activity. wikipedia.orgcaringsunshine.com Its binding affinity (Ki) and functional potency (EC₅₀) have been characterized for several receptor subtypes. These kinetic parameters, while distinct from Kₘ and Vₘₐₓ, quantify the dynamics of its receptor activity. 5-MT demonstrates a high affinity for the 5-HT₂ receptor family. nih.gov The table below summarizes key kinetic data for 5-MT and related compounds at human serotonin receptors.

Interactive Data Table: 5-Methoxytryptamine Activity at Serotonin Receptors

| Compound | Receptor | Parameter | Value (nM) | Notes |

| 5-Methoxytryptamine (5-MT) | h5-HT₂A | EC₅₀ | 7.6 - 63 | Functional potency (intracellular Ca²⁺ mobilization). Varies with N-benzylation. nih.gov |

| 5-Methoxytryptamine (5-MT) | h5-HT₂B | EC₅₀ | - | Data not specified, but has high affinity. nih.gov |

| 5-Methoxytryptamine (5-MT) | h5-HT₂C | EC₅₀ | - | Data not specified, but has high affinity. nih.gov |

| 5-MeO-DMT | h5-HT₁A | Kᵢ | Strong | Known to have strong binding affinity. wikipedia.org |

| 5-MeO-DMT | h5-HT₂A | Kᵢ | Strong | Primary target for psychedelic effects. wikipedia.org |

EC₅₀ (Half-maximal effective concentration) measures the concentration of a drug that gives half of the maximal response. Kᵢ (Inhibition constant) indicates the binding affinity of a compound to a receptor. A lower value indicates higher potency/affinity.

These kinetic studies underscore the dual role of 5-MT: it is both a substrate for rapid enzymatic degradation by MAO-A and a potent agonist at serotonin receptors, which dictates its pharmacological effects. wikipedia.orgnih.gov

Antioxidant and Radioprotective Mechanisms

The indoleamine family, including melatonin and its derivatives, is recognized for significant protective effects against cellular damage. tandfonline.com this compound, through its core component 5-methoxytryptamine (5-MT), is implicated in these protective actions, particularly as an antioxidant and radioprotective agent.

Free Radical Scavenging Activities

A primary mechanism of antioxidant defense is the direct neutralization of harmful free radicals. 5-Methoxytryptamine and its derivatives have demonstrated the capacity to act as direct free radical scavengers. nih.gov This activity is crucial for mitigating oxidative stress, a condition linked to cellular damage from an excess of reactive oxygen species (ROS). nih.gov

The effectiveness of an antioxidant in scavenging free radicals can be quantified using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov The result is often expressed as an IC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. nih.govresearchgate.net A lower IC₅₀ value signifies higher antioxidant potency. nih.govwalshmedicalmedia.com

Studies on derivatives of 5-MT have shown moderate antioxidant properties in these assays. nih.gov Research on related indoleamines also demonstrates their ability to protect cellular components, such as synaptosomal membranes, from oxidative damage to both lipids and proteins induced by free radicals. researchgate.net This direct scavenging ability is believed to be a key component of the radioprotective effects observed with compounds like melatonin, as a significant portion of the damage from ionizing radiation is caused by the generation of highly reactive hydroxyl radicals. wikipedia.org The melatonin metabolite N¹-acetyl-5-methoxykynuramine (AMK), which is formed from melatonin via processes involving free radicals, is itself a potent scavenger of hydroxyl radicals. tandfonline.com

Oxidative Stress Mitigation Pathways

Beyond direct radical scavenging, the protective effects of 5-methoxytryptamine (5-MT) extend to modulating cellular pathways involved in oxidative stress. This indirect antioxidant activity involves influencing the expression and function of cellular machinery that manages reactive oxygen species (ROS).

A key example of this is seen in studies involving a synthetic derivative, 5-methoxytryptamine-α-lipoic acid (MLA). Research on its effects against ionizing radiation-induced hematopoietic injury revealed that MLA administration led to a decrease in the levels of ROS in hematopoietic cells. This reduction was linked to the inhibition of NOX4 expression. NOX4 is a subunit of the NADPH oxidase enzyme complex, a major source of cellular ROS production. By downregulating this enzyme, MLA effectively curtails a significant source of oxidative stress, thereby protecting the cells.

In Vitro and in Vivo Animal Model Studies

Cellular and Tissue Culture Investigations

The compound 5-methoxytryptamine (B125070) (5-MeOT), a related compound to glycyl-5-methoxytryptamine acetate (B1210297), demonstrates activity as a potent and non-selective serotonin (B10506) receptor agonist. wikipedia.org Functional assays in various cell lines have been employed to characterize the effects of such compounds on receptor activity. These assays typically measure the biological response following the application of the compound, providing insights into its agonist or antagonist properties. giffordbioscience.com

Common functional assays include those that measure changes in second messenger levels, such as cyclic adenosine (B11128) monophosphate (cAMP), or the activation of G-proteins. giffordbioscience.com For instance, G protein-coupled receptors (GPCRs) coupled to Gs lead to an increase in cAMP production, while those coupled to Gi/o result in decreased cAMP levels. giffordbioscience.com Radiometric and fluorescence-based methods are often used to quantify these changes. giffordbioscience.com

One specific example is the use of human glioblastoma cell lines to study the functional expression of the serotonin 5-HT7 receptor. nih.gov In these cells, agonists like 5-HT and 5-MeOT stimulate cAMP accumulation, indicating receptor activation. nih.gov Such cell lines can serve as models to investigate the role of these receptors in glial cell processes. nih.gov

Functional assays can also be designed to determine the potency (EC50) and efficacy (Emax) of agonists. giffordbioscience.com These parameters are crucial for understanding the compound's interaction with its target receptor.

Table 1: Functional Assay Readouts for Receptor Activation

| Assay Type | Principle | Typical Readout | Receptor Type Studied |

|---|---|---|---|

| cAMP Assay | Measures changes in intracellular cyclic adenosine monophosphate levels upon GPCR activation. giffordbioscience.com | Fluorescence or Radioactivity | Gs and Gi/o-coupled GPCRs |

This table provides a summary of common functional assays used to assess receptor activation in cell lines.

The influence of serotonin receptor agonists extends to various cellular processes, including those mediated by microglia, the primary immune cells of the central nervous system. nih.gov Microglial activation is a key component of neuroinflammation, a process implicated in several neurodegenerative diseases. nih.gov The signaling pathways within microglia, such as the mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, are crucial in regulating the inflammatory response. nih.gov

While direct studies on glycyl-5-methoxytryptamine acetate's effect on microglial signaling are limited, research on related compounds and pathways provides a framework. For example, the fractalkine receptor (CX3CR1), which is specific to microglia, has been investigated in the context of methamphetamine-induced neurotoxicity and microglial activation. nih.gov However, studies have shown that CX3CR1 signaling does not appear to mediate these particular effects. nih.gov

Furthermore, the activation of certain serotonin receptors, like the 5-HT7 receptor expressed in glial cells, has been linked to processes such as the release of neurotrophic factors and inflammatory cytokines. nih.gov This suggests a potential role for serotonin receptor agonists in modulating these cellular activities. The investigation of natural compounds for their ability to suppress microglial activation and neuroinflammation is an active area of research. nih.gov

Cell viability and proliferation assays are fundamental tools in cell-based research to determine the number of living and dividing cells in a population. nih.govpromega.combiotium.com These assays are often used to assess the cytotoxic effects of compounds or to understand their impact on cell growth. nih.govoncolines.com

Several types of assays are available, utilizing different detection methods such as colorimetric, fluorometric, and bioluminescent readouts. promega.com A common colorimetric method is the MTT assay, which measures the activity of NAD(P)H-dependent cellular oxidoreductases in viable cells. nih.gov This enzymatic activity reduces the MTT tetrazolium salt to a colored formazan (B1609692) product. nih.gov

Fluorescence-based assays, such as those using resazurin (B115843), are also widely employed. promega.com Viable cells with active metabolism can reduce the non-fluorescent resazurin to the highly fluorescent resorufin (B1680543). promega.com Bioluminescent assays, like the CellTiter-Glo® assay, measure ATP levels as an indicator of cell viability and are known for their high sensitivity. promega.com

For mechanistic studies, these assays can be crucial. For instance, in the context of cancer research, cell viability assays are used to define the agonist or antagonist properties of ligands for receptors like the sigma-2 receptor, which is involved in cell proliferation. nih.gov

Table 2: Common Cell Viability and Proliferation Assays

| Assay Name | Principle | Detection Method |

|---|---|---|

| MTT Assay | Enzymatic reduction of tetrazolium salt by viable cells. nih.gov | Colorimetric |

| Resazurin Assay | Reduction of resazurin to fluorescent resorufin by metabolically active cells. promega.com | Fluorometric |

| ATP Assay | Measurement of ATP levels as an indicator of viable cells. promega.com | Bioluminescent |

This table summarizes various assays used to assess cell viability and proliferation.

Preclinical Animal Model Applications

In preclinical research, rodent models are instrumental in characterizing the behavioral effects of novel compounds. For serotonergic agents, the head-twitch response (HTR) in mice and rats is a well-established behavioral proxy for 5-HT2A receptor activation. nih.govresearchgate.net This response is characterized by a rapid, side-to-side rotational movement of the head and is induced by known serotonergic hallucinogens. nih.gov The frequency of head-twitches is often correlated with the potency of the compound at the 5-HT2A receptor. nih.gov

Studies have shown that compounds like 5-methoxytryptamine (5-MeOT) dose-dependently induce the head-twitch response in rodents, and this effect can be blocked by 5-HT2A receptor antagonists. wikipedia.org While some reports indicate that 5-MeOT does not induce head-twitches in rats, others have observed this behavior. fujita-hu.ac.jp

Another behavioral paradigm observed in rodents following the administration of certain serotonergic compounds is a "hyperactivity syndrome". wikipedia.org This is a more general behavioral response that is not solely dependent on 5-HT2A receptor activation. nih.gov

Table 3: Behavioral Responses in Rodent Models

| Behavioral Response | Description | Associated Receptor System |

|---|---|---|

| Head-Twitch Response (HTR) | Rapid, rotational head movement. nih.gov | Primarily 5-HT2A receptor activation. nih.gov |

This table outlines key behavioral phenotypes observed in rodent models following administration of serotonergic compounds.

The administration of serotonergic compounds can lead to significant changes in the chemical composition of the brain. Studies investigating the neurophysiological effects of these substances often measure alterations in neurotransmitter levels in various brain regions.

For instance, intravenous administration of N,N-dimethyltryptamine (DMT), a structurally related tryptamine (B22526), in rats has been shown to cause dose-dependent changes in serotonin (5-HT) and dopamine (B1211576) (DA) levels. nih.gov In both the medial prefrontal cortex and the somatosensory cortex, higher doses of DMT led to a significant increase in the concentrations of both 5-HT and DA. nih.gov These changes in neurotransmitter levels were also found to be positively correlated with the concentration of DMT recovered from the brain tissue. nih.gov

Furthermore, the metabolism of these compounds in the brain is a critical factor influencing their effects. The enzyme monoamine oxidase (MAO) plays a significant role in the breakdown of tryptamines. wikipedia.org The levels and effects of 5-MeOT are substantially potentiated by the co-administration of monoamine oxidase inhibitors (MAOIs) in animal models. wikipedia.org This indicates that inhibiting MAO leads to higher and more sustained brain concentrations of the compound, thereby enhancing its neurophysiological impact. wikipedia.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-methoxytryptamine (5-MeOT) |

| Serotonin (5-HT) |

| N,N-dimethyltryptamine (DMT) |

| Dopamine (DA) |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) |

| Resazurin |

| Resorufin |

| Cyclic adenosine monophosphate (cAMP) |

| Mitogen-activated protein kinases (MAPKs) |

| Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) |

Preclinical Models of Neurological or Metabolic Perturbations

The therapeutic potential of tryptamine derivatives is often evaluated in animal models that mimic human neurological and metabolic disorders. While direct studies on this compound are limited, research on its core moiety, 5-methoxytryptamine (5-MT), and the related compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), provides significant insights.

In the context of neurological perturbations, the chronic social defeat (SD) stress model in mice is a well-established paradigm for inducing depressive-like phenotypes. nih.gov Studies have shown that 5-methoxytryptamines can produce anxiolytic-like and antidepressant-like effects in socially defeated animals. nih.govnih.gov For instance, a 5-HT1A-selective analogue of 5-MeO-DMT was found to be effective in this model, rescuing social avoidance phenotypes in stress-exposed mice. nih.gov This suggests that the therapeutic effects of 5-methoxytryptamines in stress-related disorders may be mediated, at least in part, by the 5-HT1A receptor. nih.govnih.gov The social defeat model is recognized for its translational relevance to depression and is a key tool in the discovery of novel antidepressant compounds. transpharmation.com

Regarding metabolic perturbations such as diabetic cognitive impairment , there is a notable lack of direct preclinical evidence for this compound or its parent compounds. Research in this area has largely focused on other therapeutic agents. For example, studies have investigated the potential of medications like metformin (B114582) to reduce the risk of cognitive decline and dementia in patients with diabetes. youtube.comnih.gov While diabetes is a known risk factor for cognitive impairment, and tryptamines have broad neurological activity, the specific application of this compound in models of diabetic cognitive impairment remains an open area for investigation. nih.govfrontiersin.org

Pharmacodynamic Explorations in Animal Systems

The pharmacodynamics of this compound are presumed to be primarily driven by its active form, 5-methoxytryptamine (5-MT). 5-MT is a potent and non-selective agonist at multiple serotonin (5-HT) receptors, including the 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ subtypes. wikipedia.org Its activity is particularly high at the 5-HT₂A receptor. wikipedia.org

The metabolism of 5-MT is heavily influenced by monoamine oxidase A (MAO-A). wikipedia.orgnih.gov The effects of 5-MT are significantly potentiated when co-administered with MAO inhibitors (MAOIs), which prevent its breakdown and thereby increase its bioavailability and impact on serotonin levels. wikipedia.orgnih.gov For example, in rats, the MAO-A inhibitor clorgyline increased brain levels of 5-MT by 20-fold. wikipedia.org This indicates that the serotonergic activity of 5-MT is tightly regulated by its metabolic rate.

Table 1: Serotonin Receptor Agonism of 5-Methoxytryptamine (5-MT) This table is interactive. You can sort and filter the data.

| Receptor Subtype | Activity | Significance |

|---|---|---|

| 5-HT₁ Receptors | Agonist | Associated with mood regulation, anxiolytic effects. nih.govwikipedia.org |

| 5-HT₂ Receptors | Potent Agonist | Particularly 5-HT₂A; linked to psychedelic and antidepressant effects. nih.govwikipedia.orgwikipedia.org |

| 5-HT₄ Receptors | Agonist | Involved in cognitive function and gastrointestinal motility. wikipedia.org |

| 5-HT₆ Receptors | Agonist | A target for cognitive enhancement in neuropsychiatric disorders. wikipedia.org |

| 5-HT₇ Receptors | Agonist | Plays a role in circadian rhythms, learning, and mood. wikipedia.org |

Pharmacokinetic Studies in Animal Models

Pharmacokinetic studies, primarily conducted on the related compound 5-MeO-DMT, offer valuable information on the likely absorption, distribution, metabolism, and elimination of Glycyl-5-methoxytryptamine. Following intraperitoneal administration in mice, 5-MeO-DMT is rapidly absorbed, reaching maximum concentration (Cmax) in approximately 5 to 7 minutes. nih.gov It is also quickly eliminated, with a terminal half-life (t₁/₂) of about 12 to 19 minutes in mice. nih.govntnu.no

Distribution studies show that 5-MeO-DMT readily crosses the blood-brain barrier. nih.gov In animal models, it accumulates significantly in several organs, including the brain and liver. nih.govresearchgate.net Forty-five minutes after administration, the brain concentration of 5-MeO-DMT was found to be approximately 1.7 times higher than its concentration in the blood. nih.govresearchgate.net The compound distributes widely across various brain regions. nih.gov

The primary route of elimination for 5-MeO-DMT is through metabolism, predominantly via deamination mediated by the enzyme monoamine oxidase A (MAO-A). nih.gov This is supported by findings that show a more than four-fold increase in systemic exposure to 5-MeO-DMT when it is administered alongside an MAO inhibitor. nih.gov Studies on 5-MT confirm that it is also a substrate for MAO-A. wikipedia.org The rapid metabolism by MAO is the likely reason for the oral inactivity of 5-MT in humans. wikipedia.org

Table 2: Pharmacokinetic Parameters of 5-MeO-DMT in Mice (Intraperitoneal Administration) This table is interactive. You can sort and filter the data.

| Parameter | Value | Reference |

|---|---|---|

| Time to Max Concentration (Tmax) | ~5-7 minutes | nih.gov |

| Terminal Half-life (t₁/₂) | 12-19 minutes | nih.govntnu.no |

| Brain Distribution | Readily crosses BBB; accumulates in brain tissue. | nih.govresearchgate.netnih.gov |

| Liver Distribution | Significant accumulation in the liver. | nih.gov |

| Primary Metabolism | MAO-A-mediated deamination. | nih.gov |

Role in Endogenous Metabolic Pathways

Glycyl-5-methoxytryptamine is directly related to an important endogenous metabolic pathway: the biosynthesis of melatonin (B1676174). nih.govuthscsa.edu While the classical pathway for melatonin synthesis involves the N-acetylation of serotonin to form N-acetylserotonin, followed by its O-methylation to melatonin, an alternative pathway exists. nih.govuthscsa.edu

In this alternate route, serotonin is first O-methylated by the enzyme hydroxyindole-O-methyltransferase (HIOMT) to produce 5-methoxytryptamine (5-MT). wikipedia.orgnih.gov Subsequently, 5-MT is N-acetylated by arylalkylamine N-acetyltransferase (AANAT) to yield melatonin (N-acetyl-5-methoxytryptamine). nih.govnih.gov This pathway highlights that 5-MT is a naturally occurring intermediate in the body and a direct precursor to melatonin. wikipedia.orgnih.gov

The significance of this alternative pathway may vary across different species and conditions. nih.govuthscsa.edu Evidence suggests this pathway is prevalent in some plants and microorganisms and may also play a role in animals. nih.govnih.gov The existence of 5-MT as a natural metabolite underscores its biological relevance and its integration into the broader tryptamine metabolic network that regulates critical functions such as circadian rhythms. researchgate.netnih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 5-methoxytryptamine | 5-MT |

| 5-methoxy-N,N-dimethyltryptamine | 5-MeO-DMT |

| Serotonin | 5-HT |

| Melatonin | - |

| N-acetylserotonin | - |

| Monoamine oxidase A | MAO-A |

| Hydroxyindole-O-methyltransferase | HIOMT |

| Arylalkylamine N-acetyltransferase | AANAT |

Analytical Methodologies for Research Applications

Quantitative Analysis in Biological Matrices

Accurate quantification of Glycyl-5-methoxytryptamine acetate (B1210297) and similar compounds in biological matrices such as brain tissue, plasma, and urine is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. The primary methods employed for this purpose are mass spectrometry-based techniques, which offer high sensitivity and selectivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For tryptamines, derivatization is often necessary to increase their volatility and improve chromatographic separation. jfda-online.comyoutube.com The use of deuterated internal standards, which are chemically identical to the analyte but have a higher mass due to the presence of deuterium atoms, is a critical component of quantitative GC-MS analysis. nih.gov This approach allows for the correction of sample loss during preparation and variations in instrument response, thereby ensuring accurate quantification. chemrxiv.org

For instance, in the analysis of 5-methoxytryptamine (B125070), a related compound, a method involving derivatization to a pentafluoropropionyl derivative and the use of a deuterated internal standard (5-methoxy-[α,α,β,β-2H4]tryptamine) has been successfully employed for quantification in brain tissue at the picogram-per-gram level. hku.hk The high sensitivity of electron-capture negative-ion chemical ionization mass spectrometry makes it particularly suitable for detecting trace amounts of these compounds. hku.hk

Table 1: GC-MS Parameters for Tryptamine (B22526) Analysis

| Parameter | Typical Value/Condition |

| Column | DB-1ms, DB-5ms, or similar non-polar capillary column researchgate.netresearchgate.net |

| Carrier Gas | Helium japsonline.com |

| Injection Mode | Splitless or split japsonline.com |

| Derivatization Reagent | Pentafluoropropionic anhydride (PFPA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) nih.gov |

| Ionization Mode | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) hku.hk |

| Detection Mode | Selected Ion Monitoring (SIM) |

This table provides a general overview of typical GC-MS parameters and may vary depending on the specific analyte and matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the preferred method for the quantitative analysis of a wide range of compounds in biological matrices, including tryptamines and their metabolites. researchgate.netnih.gov This technique offers high sensitivity, specificity, and the ability to analyze non-volatile and thermally labile compounds without the need for derivatization. nih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, which minimizes interference from the complex biological matrix. nih.govmdpi.com

A typical LC-MS/MS method for tryptamine analysis involves reversed-phase chromatography to separate the analytes, followed by electrospray ionization (ESI) and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.net The use of stable isotope-labeled internal standards is also standard practice in LC-MS/MS to ensure accuracy and precision. nih.gov

Table 2: LC-MS/MS Parameters for Tryptamine Analysis

| Parameter | Typical Value/Condition |

| Column | C18 or similar reversed-phase column researchgate.netnih.gov |

| Mobile Phase | Gradient elution with acetonitrile/water or methanol/water containing a modifier like formic acid nih.govnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), positive ion mode |

| Mass Analyzer | Triple Quadrupole |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

This table provides a general overview of typical LC-MS/MS parameters and may vary depending on the specific analyte and matrix.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as fluorescence or electrochemical detectors, has been widely used for the analysis of indoleamines and their metabolites. tandfonline.comnih.govresearchgate.net While not as specific as mass spectrometry, HPLC can provide sensitive and reliable quantification, particularly for compounds that are naturally fluorescent or electrochemically active. nih.govspandidos-publications.com For instance, a fast HPLC method with electrochemical detection has been developed for the simultaneous analysis of 18 catecholamines and indoleamines in avian brain tissue. tandfonline.comresearchgate.net

Sample Preparation and Derivatization Techniques for Research

The complexity of biological matrices necessitates thorough sample preparation to remove interfering substances and concentrate the analyte of interest before instrumental analysis. nih.gov Common sample preparation techniques for tryptamines include:

Protein Precipitation: This simple and rapid method is often used for plasma and serum samples to remove proteins that can interfere with the analysis. nih.gov

Liquid-Liquid Extraction (LLE): LLE is used to separate the analyte from the sample matrix based on its differential solubility in two immiscible liquids.

Solid-Phase Extraction (SPE): SPE is a more selective technique that uses a solid sorbent to retain the analyte while interfering compounds are washed away. nih.gov

Derivatization is a chemical modification process used to improve the analytical properties of a compound, particularly for GC-MS analysis. jfda-online.com For tryptamines, derivatization is often employed to:

Increase volatility and thermal stability. youtube.com

Improve chromatographic separation. jfda-online.com

Enhance sensitivity by introducing electron-capturing groups for detection by electron-capture negative-ion chemical ionization. hku.hk

Common derivatization reagents for tryptamines include silylating agents (e.g., BSTFA) and acylating agents (e.g., PFPA). nih.gov

Metabolomics Profiling and Biomarker Identification (e.g., in Liver Diseases)

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. This approach can provide a comprehensive snapshot of the metabolic state of a biological system and is increasingly being used for biomarker discovery in various diseases, including liver diseases. nih.govnih.govmdpi.com Untargeted metabolomics aims to measure as many metabolites as possible in a sample, while targeted metabolomics focuses on the quantification of a specific set of known metabolites. brieflands.com

In the context of liver diseases like non-alcoholic fatty liver disease (NAFLD), metabolomics studies have identified significant alterations in various metabolic pathways, including amino acid metabolism, bile acid metabolism, and lipid metabolism. mdpi.comdiva-portal.org These studies, often employing LC-MS/MS or GC-MS, have revealed potential biomarkers for the diagnosis and staging of liver disease. nih.govnih.gov While direct metabolomics studies on Glycyl-5-methoxytryptamine acetate are not widely reported, the methodologies used in broader metabolomics research are applicable to investigating its metabolic fate and identifying potential biomarkers associated with its administration.

Receptor Binding Assay Techniques

Understanding the interaction of this compound with its target receptors is crucial for elucidating its mechanism of action. Receptor binding assays are used to measure the affinity of a ligand for a receptor. wikipedia.org While traditional radioligand binding assays have been a mainstay in this field, non-radioactive methods are gaining popularity due to safety and cost considerations. nih.govnih.gov

Fluorescence Polarization (FP): FP is a homogeneous assay technique that measures the change in the polarization of fluorescent light when a small fluorescently labeled ligand binds to a larger receptor molecule. nih.gov The binding event restricts the rotational motion of the fluorescent ligand, leading to an increase in the polarization of the emitted light. nih.gov This technique is well-suited for high-throughput screening of compounds that compete with the fluorescent ligand for binding to the receptor. thermofisher.com

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is another homogeneous assay format that combines time-resolved fluorescence with fluorescence resonance energy transfer. columbiabiosciences.com This technique uses a lanthanide donor fluorophore with a long fluorescence lifetime and a suitable acceptor fluorophore. columbiabiosciences.comspringernature.com When the donor and acceptor are brought into close proximity through a binding event (e.g., a fluorescently labeled ligand binding to a receptor labeled with the other fluorophore), energy transfer occurs, resulting in a specific FRET signal. springernature.com The time-resolved detection minimizes interference from background fluorescence, making TR-FRET a highly sensitive and robust assay format. thermofisher.comcolumbiabiosciences.com

These techniques can be applied to study the binding of this compound to various receptors, such as serotonin (B10506) receptors, which are known targets for many tryptamine derivatives. innoprot.comcreative-biolabs.com

Theoretical and Computational Chemistry

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target. For Glycyl-5-methoxytryptamine acetate (B1210297), these studies are crucial for understanding its potential interactions with key serotonin (B10506) receptors.

Ligand-Receptor Interaction Predictions (e.g., 5-HT1A, 5-HT2A)

While specific docking studies on Glycyl-5-methoxytryptamine acetate are not extensively available in the public domain, we can infer its potential binding modes by examining studies on structurally similar compounds, such as 5-methoxytryptamine (B125070) (5-MeO-T) and other tryptamine (B22526) derivatives, with the 5-HT1A and 5-HT2A receptors. These receptors are well-established targets for psychedelic and anxiolytic compounds.

Research on the 5-HT2A receptor has identified key amino acid residues that are critical for ligand binding. rsc.org Molecular modeling of the human 5-HT2A receptor has revealed a binding pocket with specific residues that can form hydrogen bonds and hydrophobic interactions with incoming ligands. rsc.org For instance, docking studies of hallucinogens like LSD and DMT have highlighted the importance of interactions with transmembrane helix 3 (TM3), with residues like Val-156 being common interaction points. researchgate.net Given the structural similarity, it is predicted that the ethylamine (B1201723) side chain of this compound would also orient towards this region.

Recent cryogenic electron microscopy (cryo-EM) structures of the 5-HT1A receptor have provided detailed insights into its ligand binding pocket. nih.govnih.gov Studies on 5-MeO-DMT, a close analog, have revealed the molecular determinants for its signaling potency and selectivity at the 5-HT1A receptor. nih.govnih.gov It is plausible that the methoxy (B1213986) group on the indole (B1671886) ring of this compound would form a key hydrogen bond with a serine residue in the binding pocket, a common interaction for 5-methoxytryptamines. The glycyl moiety would likely extend towards the extracellular vestibule, potentially forming additional interactions that could influence its binding affinity and functional activity.

Table 1: Predicted Key Amino Acid Interactions for Tryptamine Analogs at Serotonin Receptors

| Receptor | Key Interacting Residues (Predicted for Analogs) | Type of Interaction | Reference |

|---|---|---|---|

| 5-HT1A | Ser199, Thr200, Trp358, Phe361, Tyr390 | Hydrogen Bonding, π-π Stacking | nih.gov |

| 5-HT2A | Asp155, Val156, Ser239, Phe339, Phe340, Trp336 | Ionic, Hydrophobic, Hydrogen Bonding | rsc.orgnih.gov |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is highly dependent on its conformational preferences. Conformational analysis aims to identify the low-energy shapes (conformers) that the molecule can adopt.

Studies on the conformational landscape of 5-methoxytryptamine using rotationally resolved fluorescence spectroscopy have identified three stable conformers of the ethylamino side chain: Gpy(up), Gph(up), and Gpy(out). researchgate.net It is anticipated that the addition of the glycyl group would introduce further conformational flexibility, but the foundational tryptamine scaffold would likely retain similar low-energy conformations. The orientation of the glycyl moiety relative to the indole ring will be a key determinant of its interaction with receptor binding sites.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape and the stability of the ligand-receptor complex over time. While specific MD simulations for this compound are not available, simulations of related tryptamines bound to 5-HT receptors have been instrumental in understanding the subtle conformational changes that lead to receptor activation. Such simulations for this compound would be invaluable in predicting its residence time in the binding pocket and its potential to induce specific downstream signaling pathways.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. This allows for the prediction of the activity of new compounds and the identification of key structural features that determine their potency and selectivity.

Elucidation of Structural Determinants for Potency and Selectivity

While a specific QSAR model for this compound has not been published, QSAR studies on broader sets of 5-HT1A and 5-HT2A receptor ligands have provided valuable insights. mdpi.comnih.gov These models typically use molecular descriptors such as hydrophobicity, electronic properties, and steric parameters to predict receptor affinity.

For tryptamine derivatives, key structural features that influence potency and selectivity include:

Substitution on the indole ring: The position and nature of substituents on the indole ring are critical. The 5-methoxy group is known to enhance affinity for both 5-HT1A and 5-HT2A receptors.

The ethylamine side chain: The length and flexibility of this chain are important for optimal interaction with the receptor.

Substitution on the terminal amine: The presence and nature of substituents on the nitrogen atom significantly modulate receptor selectivity and potency. The glycyl group in this compound introduces a peptide-like character, which could influence its pharmacokinetic properties and receptor interaction profile.

Design of Novel Analogs with Modified Pharmacological Profiles

Based on the insights from molecular modeling and QSAR, novel analogs of this compound could be designed with potentially improved pharmacological profiles. For example, modifications to the glycyl group, such as substituting it with other amino acids or small peptides, could lead to analogs with enhanced selectivity for either the 5-HT1A or 5-HT2A receptor.

Recent work on a 5-MeO-DMT analog has demonstrated that it is possible to design a 5-HT1A-selective compound that retains anxiolytic and antidepressant-like effects without the hallucinogenic activity associated with 5-HT2A activation. nih.govnih.gov This highlights the potential for designing biased agonists that selectively activate specific signaling pathways. Computational approaches would be instrumental in the rational design of such analogs of this compound.

Table 2: Hypothetical Design Strategies for Novel Analogs

| Modification Strategy | Target Pharmacological Profile | Rationale |

|---|---|---|

| Substitution on the glycyl moiety | Increased 5-HT1A selectivity | Modulate interactions with the extracellular loop regions of the receptor. |

| Isosteric replacement of the methoxy group | Altered potency and metabolic stability | Fine-tune electronic properties and susceptibility to metabolism. |

| Constraining the ethylamine side chain | Increased receptor affinity and selectivity | Reduce conformational entropy upon binding. |

Quantum Chemistry Calculations

Quantum chemistry calculations provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of a molecule. For this compound, these calculations can offer insights that complement the findings from classical molecular modeling.

Studies on related molecules like N-acetyl-5-methoxytryptamine (melatonin) have utilized methods like Density Functional Theory (DFT) to calculate properties such as the infrared spectrum, molecular geometry, and atomic charges. researchgate.net Similar calculations for this compound would allow for the determination of its most stable geometry in the gas phase and in solution.

Furthermore, quantum chemical calculations can be used to determine the electrostatic potential surface of the molecule, which is crucial for understanding its non-covalent interactions with the receptor. The distribution of electron density, particularly around the amide bond of the glycyl group and the indole nitrogen, would provide valuable information for refining docking poses and understanding the nature of the ligand-receptor interactions.

Electronic Structure and Reactivity Predictions

The indole nucleus, a bicyclic aromatic heterocycle, is the core of the molecule's electronic system. The nitrogen atom within the indole ring and the oxygen atom of the methoxy group at the 5-position both possess lone pairs of electrons that are delocalized into the aromatic π-system. This delocalization increases the electron density of the ring, making it an electron-rich system. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the indole ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is likely distributed over the entire aromatic system.

The presence of the glycyl-acetamide side chain introduces additional electronic features. The amide bond in the glycyl moiety exhibits resonance, which influences the charge distribution and reactivity of the side chain. The nitrogen and oxygen atoms of the amide group are potential sites for hydrogen bonding, which can affect the molecule's conformation and interaction with its environment.

Computational studies on similar molecules, such as melatonin (B1676174), using methods like Density Functional Theory (DFT), have provided insights into their geometric and electronic properties. researchgate.net These studies often involve optimizing the molecular geometry to find the most stable conformation and calculating various electronic parameters. For Glycyl-5-methoxytryptamine, it is anticipated that the side chain would adopt a folded conformation to minimize steric hindrance and potentially form intramolecular hydrogen bonds.

The reactivity of Glycyl-5-methoxytryptamine is predicted to be centered around the electron-rich indole nucleus. The C2 and C3 positions of the indole ring are typically the most nucleophilic and thus prone to reaction with electrophiles. The methoxy group at the C5 position further activates the ring towards electrophilic substitution. The primary amine of the glycyl group is also a reactive site, capable of acting as a nucleophile.

Table 1: Predicted Electronic Properties of Glycyl-5-methoxytryptamine based on Analogous Compounds

| Property | Predicted Characteristic | Rationale based on Analogous Compounds |

| HOMO Localization | Primarily on the indole ring | The indole nucleus is the most electron-rich part of the molecule, similar to 5-methoxytryptamine and melatonin. nih.govresearchgate.net |

| Nucleophilic Centers | C2 and C3 of the indole ring, primary amine of the glycyl group | High electron density on the indole ring and the presence of a primary amine. |

| Electrophilic Centers | Carbonyl carbon of the amide group | The carbonyl group is polarized, with the carbon atom being electron-deficient. |

| Key Functional Groups | Indole ring, methoxy group, amide bond, primary amine | These groups dictate the overall electronic structure and reactivity. |

Evaluation of Antioxidant Mechanisms (e.g., Free Radical Scavenging)

The antioxidant potential of this compound is expected to be significant, primarily due to the 5-methoxytryptamine core, which is known to be an effective free radical scavenger. nih.govnih.gov The mechanisms by which tryptamine derivatives exert their antioxidant effects have been the subject of both experimental and computational studies, and these principles can be extended to Glycyl-5-methoxytryptamine. nih.govnih.gov

The primary mechanisms by which antioxidants neutralize free radicals include:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching its reactivity. For Glycyl-5-methoxytryptamine, the most likely hydrogen atom to be donated is from the N-H bond of the indole ring. The resulting indolyl radical is relatively stable due to resonance delocalization of the unpaired electron over the aromatic system.

Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the antioxidant molecule to the free radical, forming a radical cation of the antioxidant and an anion of the radical. The electron-rich indole nucleus of Glycyl-5-methoxytryptamine makes it a good candidate for this mechanism. The stability of the resulting radical cation is crucial for the efficiency of this process.

Radical Adduct Formation (RAF): Some antioxidants can react with free radicals to form a stable adduct, effectively removing the radical from circulation.

Computational studies on related compounds like melatonin have shown that the relative importance of these mechanisms can be solvent-dependent. nih.gov In nonpolar environments, the HAT mechanism is often favored, while in polar, aqueous environments, the SET mechanism, often followed by proton transfer (Sequential Proton-Loss Electron Transfer, SPLET), can be more prominent.

Table 2: Comparison of Antioxidant Mechanisms in Tryptamine Derivatives

| Compound | Primary Antioxidant Mechanism(s) | Key Structural Feature for Antioxidant Activity | Reference |

| 5-Methoxytryptamine | HAT, SET | Electron-rich indole ring with a methoxy group | nih.govnih.gov |

| Melatonin (N-acetyl-5-methoxytryptamine) | HAT, SET | Indole nucleus and the N-acetyl group enhances radical scavenging | nih.govnih.gov |

| Serotonin (5-hydroxytryptamine) | HAT, SET | Hydroxyl group at the 5-position is a key H-atom donor | nih.gov |

| Glycyl-5-methoxytryptamine (Predicted) | HAT, SET | 5-methoxytryptamine core; glycyl side chain may modulate activity | - |

Research on structurally similar natural products has utilized quantum chemical calculations to predict their radical scavenging activity against various free radicals, highlighting the power of theoretical methods in this field. nih.gov Similar computational approaches could be applied to Glycyl-5-methoxytryptamine to provide a more quantitative understanding of its antioxidant potential.

Future Directions and Advanced Research Frontiers

Exploration of Glycyl-5-methoxytryptamine Acetate (B1210297) as a Preclinical Research Tool

The unique structure of glycyl-5-methoxytryptamine acetate makes it a valuable tool for preclinical research, particularly in dissecting the nuances of tryptamine (B22526) pharmacology. As a prodrug or a distinct active molecule, its primary utility lies in comparative studies against its parent compound, 5-methoxytryptamine (B125070). Researchers can use it to investigate the impact of N-acylation on receptor binding, functional activity, and metabolic stability. For instance, its modified polarity due to the glycine (B1666218) group could be exploited to study transport mechanisms across biological membranes and the blood-brain barrier. Such studies are foundational to understanding how structural modifications on the tryptamine scaffold influence pharmacokinetic and pharmacodynamic profiles.

Investigation of this compound as a Lead Compound for Derivatization

A lead compound serves as the starting point for the synthesis of new, potentially improved molecules. This compound is a promising candidate for this role. The presence of the glycine side chain offers multiple points for chemical modification. Future derivatization efforts could focus on:

Altering the Glycine Moiety: Substituting the glycine with other amino acids to modulate solubility, metabolic stability, and receptor interaction.

Modifying the Indole (B1671886) Ring: Introducing substituents onto the indole nucleus to alter electronic properties and target selectivity.

Esterification of the Carboxylic Acid: Converting the carboxylic acid of the glycine into various esters to enhance lipophilicity and potentially improve cell permeability.

These synthetic explorations could generate a library of novel compounds with fine-tuned pharmacological properties, potentially leading to molecules with enhanced selectivity for specific serotonin (B10506) receptor subtypes or novel activities at other targets.

Integration with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics, Microbiome)

To understand the full biological impact of this compound, an integrated multi-omics approach is essential. This strategy moves beyond single-target interactions to provide a holistic view of the compound's effects on a biological system.

Proteomics: Quantitative analysis of protein expression following exposure to the compound can reveal which cellular pathways are activated or inhibited. This could identify novel protein targets or downstream signaling cascades.

Transcriptomics: Measuring changes in gene expression (mRNA levels) can provide insight into the cellular response at the genetic level, highlighting which genes are up- or down-regulated and informing on the compound's mechanism of action.

Microbiome Analysis: Given the known interactions between tryptamine derivatives and gut bacteria, studying the effects of this compound on the composition and metabolic output of the gut microbiome is a critical frontier.

Table 1: Potential Multi-Omics Investigation Strategies

| Omics Field | Research Question | Potential Findings |

| Proteomics | How does the compound alter the proteome of neuronal cells? | Identification of affected receptor trafficking proteins, signaling molecules, or metabolic enzymes. |

| Transcriptomics | What gene networks are modulated by the compound in liver cells? | Insight into metabolic pathways, detoxification processes, and potential for gene-level regulation. |

| Microbiome | Does the compound alter the gut microbial community structure? | Discovery of specific bacterial species that metabolize the compound or whose growth is affected by it. |

Development of Advanced In Vitro Models (e.g., Organ-on-a-Chip, 3D Cultures)

Traditional two-dimensional cell cultures often fail to replicate the complexity of living tissues. The development and use of advanced in vitro models are crucial for obtaining more physiologically relevant data on the effects of this compound.

Organ-on-a-Chip: These microfluidic devices contain living cells in a 3D arrangement that mimics the structure and function of human organs, such as the liver, brain, or gut. A "gut-on-a-chip" model could be used to study the absorption, metabolism, and transport of the compound in a controlled environment that simulates the intestinal barrier.

3D Cell Cultures (Organoids): Brain or intestinal organoids—self-organizing 3D structures grown from stem cells—provide a more accurate model of tissue architecture and cellular diversity. Using brain organoids, researchers could study the compound's effects on neuronal development, synaptic activity, and network function in a human-derived system.

These advanced models will allow for more precise investigations into the compound's tissue-specific effects and its interactions at complex biological interfaces.

Unraveling Complex Molecular-Level Signaling Pathways (e.g., Microbiota-Gut-Brain Axis)

A key area of future research is the elucidation of the specific molecular signaling pathways modulated by this compound. A particularly important and complex pathway is the microbiota-gut-brain axis, which represents the bidirectional communication between the gut microbiome and the central nervous system. Tryptamine and its derivatives are known to be produced by gut bacteria and can act as signaling molecules. Research should focus on whether this compound can influence this axis by:

Acting as a direct signaling molecule on gut epithelial cells or enteric neurons.

Being metabolized by specific gut microbes into other active compounds.

Altering the production of other neuroactive microbial metabolites.

Understanding these interactions is essential for a complete picture of the compound's biological activity, as effects observed in vivo may be a result of this complex interplay between the compound, the host, and its microbiome.

Mechanistic Studies on Specific this compound Actions Beyond General 5-Methoxytryptamine Effects

A critical research question is what, if any, unique biological activities the glycyl- form possesses that are not attributable to its potential conversion to 5-methoxytryptamine. The addition of the glycine group fundamentally alters the molecule's chemical properties, which could lead to distinct mechanistic actions. For example, the hydroxyl group on a related compound, β-hydroxy-5-methoxytryptamine, is thought to confer antioxidant properties, a characteristic that could potentially be shared or enhanced by the glycine conjugate. Future studies must be designed to differentiate the effects of the intact glycyl- compound from its potential metabolites. This could involve using metabolic inhibitors in experimental systems or comparing its activity profile directly against 5-methoxytryptamine across a wide range of cellular and receptor-based assays. Identifying a unique mechanism of action is key to establishing this compound as more than just a prodrug and as a distinct chemical entity with its own pharmacological significance.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Glycyl-5-methoxytryptamine acetate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of tryptamine derivatives typically involves coupling glycine to 5-methoxytryptamine via carbodiimide-mediated amidation, followed by acetylation. Key parameters include pH control (6.5–7.5) to prevent side reactions and solvent selection (e.g., DMF or acetic acid) to optimize solubility. Post-synthesis purification via flash chromatography or recrystallization in ethanol/water mixtures is critical for isolating the acetate salt . Confirming the structure requires NMR (¹H/¹³C) and LC-MS to verify the glycyl moiety and acetate counterion .

Q. Which analytical methods are recommended for characterizing purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 280 nm (for indole moieties) is standard for assessing purity (>98%). Mass spectrometry (LC-MS) in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 307.3). For structural validation, ¹H NMR in DMSO-d6 should resolve the methoxy singlet (~δ 3.7 ppm) and glycyl α-protons (~δ 3.1–3.3 ppm). Quantify residual solvents (e.g., acetic acid) via GC-MS .